molecular formula C23H33N3O2 B15120085 1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine

1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine

Cat. No.: B15120085
M. Wt: 383.5 g/mol
InChI Key: PRTYOZOOMVXERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine typically involves multiple steps, including the formation of the benzofuran ring, the piperidine ring, and the piperazine ring. One common approach is to start with the synthesis of the benzofuran moiety, followed by the attachment of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves the coupling of the piperazine ring to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is unique due to its complex structure, which combines multiple functional groups and rings, potentially leading to diverse biological activities and applications .

Properties

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

1-[4-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine

InChI

InChI=1S/C23H33N3O2/c1-24-12-14-25(15-13-24)9-2-3-16-27-22-6-10-26(11-7-22)19-20-4-5-23-21(18-20)8-17-28-23/h4-5,18,22H,6-17,19H2,1H3

InChI Key

PRTYOZOOMVXERS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CC4=C(C=C3)OCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.